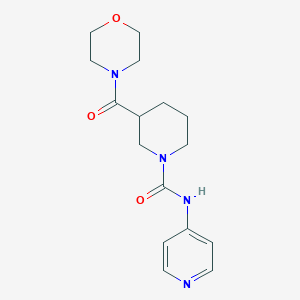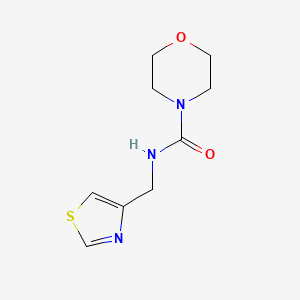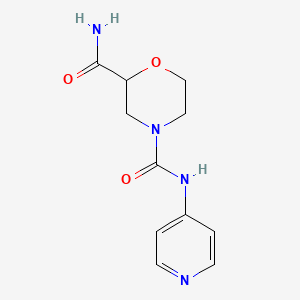![molecular formula C18H24FN3O3 B7542638 4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)
4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide is a chemical compound that has been widely researched for its potential applications in various fields of scientific research. The compound is also known by its chemical name, FMPMC, and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FMPMC involves its binding to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This binding activity has been shown to have a modulatory effect on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
FMPMC has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the enhancement of cognitive function, and the reduction of anxiety and depression symptoms. The compound has also been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FMPMC in lab experiments is its high affinity for certain receptors in the brain, which makes it a potential candidate for the development of new drugs. However, the compound's complex synthesis process and relatively high cost may limit its use in certain research settings.
Zukünftige Richtungen
There are many potential future directions for research involving FMPMC, including the development of new drugs for the treatment of various neurological disorders, the investigation of its potential as a cognitive enhancer, and the exploration of its effects on other neurotransmitter systems. Further research is needed to fully understand the compound's potential applications and limitations.
Synthesemethoden
The synthesis of FMPMC involves a multi-step process that includes the reaction of 3-fluorobenzylamine with piperidine-3-carboxylic acid, followed by the addition of morpholine-2-carboxylic acid and the use of a coupling agent to form the final product. The process has been refined over the years, with various modifications being made to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
FMPMC has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
4-[1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c19-15-5-1-3-13(9-15)10-21-6-2-4-14(11-21)18(24)22-7-8-25-16(12-22)17(20)23/h1,3,5,9,14,16H,2,4,6-8,10-12H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANCNNTPNCAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylpiperidine-1-carboxamide](/img/structure/B7542577.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)




